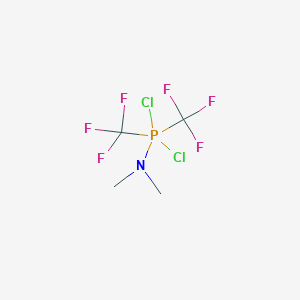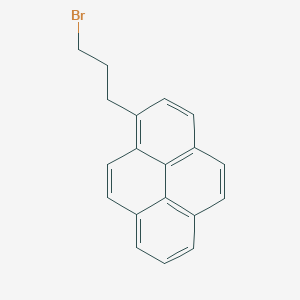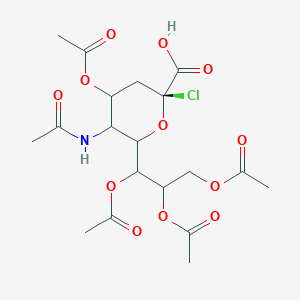
Titanium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium and zinc are two distinct elements that are often studied together due to their unique properties and applications. Titanium is a lustrous transition metal known for its high strength-to-weight ratio and excellent corrosion resistance . Zinc, on the other hand, is a bluish-white metal that is primarily used for galvanizing iron and steel to prevent rusting . When combined, these elements form compounds that have significant industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of titanium and zinc compounds can be achieved through various synthetic routes. For titanium, common methods include the Kroll process, which involves the reduction of titanium tetrachloride (TiCl₄) with magnesium . Zinc compounds, such as zinc oxide, can be synthesized by heating zinc metal in the presence of oxygen .
Industrial Production Methods: Industrially, titanium dioxide (TiO₂) is produced using the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite (FeTiO₃) in sulfuric acid, while the chloride process involves the chlorination of rutile (TiO₂) followed by reduction with magnesium . Zinc oxide is produced by the French process, which involves the oxidation of zinc vapor in the presence of air .
Chemical Reactions Analysis
Types of Reactions: Titanium and zinc compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Titanium dioxide acts as a photocatalyst under ultraviolet light, leading to the oxidation of organic materials . Zinc compounds, such as zinc oxide, are strong reducing agents and can participate in redox reactions .
Common Reagents and Conditions: Common reagents for titanium reactions include chlorine, which is used in the production of titanium tetrachloride, and magnesium, used for reduction . For zinc, common reagents include oxygen for oxidation and acids for dissolution .
Major Products Formed: Major products from titanium reactions include titanium dioxide, titanium tetrachloride, and titanium trichloride . Zinc reactions commonly produce zinc oxide, zinc chloride, and zinc sulfide .
Scientific Research Applications
Titanium and zinc compounds have a wide range of scientific research applications. Titanium dioxide is used in photocatalysis for water purification and air treatment . Zinc oxide nanoparticles are used in sunscreens for their UV-blocking properties . Both titanium and zinc compounds are being explored for their potential in cancer treatment due to their ability to generate reactive oxygen species that can target tumor cells .
Mechanism of Action
The mechanism of action for titanium and zinc compounds often involves the generation of reactive oxygen species. Titanium dioxide, when exposed to UV light, produces hydroxyl radicals that can oxidize organic pollutants . Zinc oxide generates reactive oxygen species that can damage bacterial cell membranes, leading to their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to titanium and zinc include other transition metal oxides and sulfides, such as iron oxide and copper sulfide . These compounds share some properties, such as catalytic activity and redox behavior.
Uniqueness: Titanium compounds are unique due to their high strength-to-weight ratio and excellent corrosion resistance, making them ideal for aerospace and biomedical applications . Zinc compounds are unique for their strong reducing properties and widespread use in galvanization .
Conclusion
Titanium and zinc compounds are versatile materials with significant industrial and scientific applications. Their unique properties, such as high strength, corrosion resistance, and catalytic activity, make them valuable in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
59393-18-9 |
|---|---|
Molecular Formula |
TiZn |
Molecular Weight |
113.2 g/mol |
IUPAC Name |
titanium;zinc |
InChI |
InChI=1S/Ti.Zn |
InChI Key |
YJVLWFXZVBOFRZ-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)




![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)



![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
